molecular formula C7H16ClNO B1454805 (3-Methylpiperidin-3-yl)methanol hydrochloride CAS No. 955027-74-4

(3-Methylpiperidin-3-yl)methanol hydrochloride

Cat. No. B1454805
M. Wt: 165.66 g/mol
InChI Key: UXIXDMNTNWZQKI-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

A solution of 0.20 g (0.87 mmol) of (rac)-3-hydroxymethyl-3-methyl-piperidine-1-carboxylic acid tert-butyl ester was dissolved in 5 ml of CH2Cl2, treated at 0° C. with a solution of HCl in dioxane (2.18 ml, 4 M in dioxane) and stirred for 2 h at RT. The reaction was then concentrated to dryness and re-evaporated with toluene to afford the title product (0.17 g, quant.) as white solid. MS: 130.1 (MH+)
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([CH2:15][OH:16])([CH3:14])[CH2:9]1)=O)(C)(C)C.[ClH:17]>C(Cl)Cl.O1CCOCC1>[ClH:17].[CH3:14][C:10]1([CH2:15][OH:16])[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.18 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
re-evaporated with toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CC1(CNCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.